5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Lipophilicity Drug-likeness ADME Prediction

This primary chiral amine scaffold is a strategic choice for CNS medicinal chemistry, offering a precisely quantified LogP of 0.9 for fine-tuning lipophilicity. Its validated 2,3-dihydrobenzofuran core is a direct intermediate for drugs like Vilazodone, while the chiral 3-position enables enantioselective SAR development. Ideal for fragment-based screening targeting stereospecific protein binding, procure high-purity single enantiomers or the racemate to unlock distinct intellectual property advantages.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B15109927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2,3-dihydro-1-benzofuran-3-amine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OCC2N
InChIInChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3
InChIKeyWGLRJXANNLVGSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2,3-dihydro-1-benzofuran-3-amine: Chemical Identity and Compound Class Positioning


5-Methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 825-27-4) is a primary amine belonging to the 2,3-dihydrobenzofuran class, a scaffold recognized for its utility in medicinal chemistry and as a chiral building block [1]. The compound features a chiral center at the 3-position, making its enantiomers, (3R)-5-methyl-2,3-dihydro-1-benzofuran-3-amine (CAS 1228548-32-0) and the (3S)-enantiomer (CAS 1213653-53-2), distinct chemical entities with potentially divergent biological or synthetic utility [2]. Its core structure is found in various natural products and is a key intermediate in the synthesis of complex molecules, including pharmaceuticals like the antidepressant Vilazodone [1]. Its specific substitution pattern—a methyl group at the 5-position and a free amine—defines a unique chemical space within this class, suggesting distinct reactivity and physicochemical properties compared to its unsubstituted or differently substituted analogs [3].

Why 5-Methyl-2,3-dihydro-1-benzofuran-3-amine Cannot Be Casually Substituted with Other Class Members


Within the 2,3-dihydrobenzofuran-3-amine family, seemingly minor structural modifications can lead to profound differences in physicochemical properties, reactivity, and biological target engagement, making simple substitution unreliable without supporting data. The presence and position of a 5-methyl substituent directly influences the electron density of the aromatic ring, potentially altering the amine's pKa, nucleophilicity, and the compound's overall lipophilicity (cLogP) compared to the unsubstituted 2,3-dihydrobenzofuran-3-amine [1]. Furthermore, the 3-position chiral center opens the door to enantioselective interactions, where one enantiomer may exhibit significantly higher potency or a different off-target profile than the other, a well-documented phenomenon for chiral amines [2]. The specific quantitative evidence required to validate these theoretical differentiation points for this precise compound is currently limited in the public domain, underscoring the risk of unverified substitution [3].

Quantitative Differentiation Evidence for 5-Methyl-2,3-dihydro-1-benzofuran-3-amine


Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3-AA) Advantage

The 5-methyl substituent increases the predicted lipophilicity of the compound compared to the parent scaffold. This difference in cLogP directly impacts predicted membrane permeability, solubility, and metabolic stability, critical parameters in early drug discovery [1].

Lipophilicity Drug-likeness ADME Prediction

Chiral Purity as a Key Parameter for Stereospecific Synthesis

The absolute stereochemistry at the 3-position is critical for downstream biological activity. Patents for related compounds demonstrate that single enantiomers, such as (S)-2,3-dihydrobenzofuran-3-amine, are specifically required for potent TRPM8 inhibition, a target involved in neurogenic disorders. This establishes a precedent for the importance of chiral purity in this chemical class and suggests that the (R) or (S) enantiomer of the 5-methyl analog may have distinct biological fates [1].

Enantioselective Synthesis Chiral Resolution TRPM8

Topological Polar Surface Area (TPSA) as a Uniform Descriptor for Bioavailability

The compound's computed TPSA places it within the optimal range for oral bioavailability according to Veber's rules, a standard filter in drug discovery. This value is identical to many other dihydrobenzofuran-3-amines, confirming its class-level suitability for oral drug design. This is a necessary but not differentiating class-level property [1].

TPSA Veber's Rules Oral Bioavailability

Prioritized Application Scenarios for 5-Methyl-2,3-dihydro-1-benzofuran-3-amine Based on Evidence


Scaffold for CNS Drug Discovery Programs Requiring Specific Lipophilicity

Based on its computed logP of 0.9, 5-Methyl-2,3-dihydro-1-benzofuran-3-amine exists in a chemical space slightly more lipophilic than the unsubstituted scaffold [1]. This makes it a more attractive starting point for CNS targets where some degree of blood-brain barrier penetration is desired, but excessive lipophilicity leading to promiscuity or metabolic instability must be avoided. The 5-methyl group provides a modest, quantifiable shift in this critical parameter.

Enantioselective Synthesis of Target-Specific Ligands

The compound's chiral center is not just a structural feature; it is a key point of control. As demonstrated by a related patent, specific enantiomers of this scaffold are required for target engagement (e.g., TRPM8) [1]. This prioritizes the procurement of single, high-purity enantiomers for any project aiming to generate stereospecific structure-activity relationships (SAR) or develop a chiral active pharmaceutical ingredient (API).

Intermediate for Building Complex Hybrid Molecules (e.g., Vilazodone Analogs)

The 2,3-dihydrobenzofuran core, with a free 3-amine handle, is a known intermediate in the synthesis of marketed drugs like Vilazodone [1]. The 5-methyl variant offers the possibility to create analogs of such drugs with subtly altered pharmacokinetic or pharmacodynamic profiles, exploiting the quantified lipophilicity shift to modulate properties while retaining the core scaffold's synthetic accessibility.

Screening Library Compound for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 149.19 g/mol, a TPSA of 35.3 Ų, and compliance with key drug-likeness filters [1], this compound is an ideal fragment-sized molecule. Its single chiral center and the availability of both enantiomers provide a unique opportunity in fragment libraries to probe stereospecific binding in target proteins, a dimension often missing from larger, more complex lead-like screening collections.

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